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molecular formula C10H12Cl2O B7842060 1-(3,4-Dichlorophenyl)-2-methyl-2-propanol

1-(3,4-Dichlorophenyl)-2-methyl-2-propanol

Cat. No. B7842060
M. Wt: 219.10 g/mol
InChI Key: XZRQZCIXELKYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04331684

Procedure details

A solution of 3,4-dichlorobenzylchloride (49.2 g, 0.254 mole) in dry ether (125 ml) was added dropwise during one hour to magnesium (6.08 g, 0.250 mole) in a three-necked flask equipped with stirrer and reflux condenser. Refluxing was continued until all the magnesium was dissolved and the solution was then cooled. Acetone (15.0 g, 0.258 mole) was added dropwise and the solution heated to reflux for three hours. After cooling the reaction mixture was poured out on ice (125 ml) and a concentrated hydrochloric acid (23 ml). The phases were separated and the organic layer was washed with water, dried (Na2SO4) and evaporated in vacuum. The residual oil was distilled affording 1-(3,4-dichlorophenyl)-2-methyl-2-propanol (bp. 81°-83° C./0.2 mm Hg; 31.3 g, 57% yield). After several recrystallizations from petroleum ether the compound melted at 40°-41° C. The substituted propanol above (21.9 g, 0.100 mole) was mixed with dimethylaniline (12.4 g, 0.102 mole) and ether (50 ml). The solution was cooled and α-bromopropionyl bromide (21.4 g, 0.099 mole) was added dropwise during 40 minutes. Stirring at room temperature for 48 hours gave a crystalline precipitate of dimethylaniline hydrobromide, which was filtered off and washed with ether. The etheral solutions were combined and evaporated in vacuo. The residual oil was distilled affording 2-bromopropanoic acid 1-(3,4-dichlorophenyl)-2-methyl-2-propolyester (bp. 135°-143° C./0.2 mm Hg; 19.2 g, 55% yield).
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
6.08 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
23 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5]Cl.[Mg].[CH3:12][C:13]([CH3:15])=[O:14].Cl>CCOCC>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:5][C:13]([CH3:15])([OH:14])[CH3:12])[CH:7]=[CH:8][C:9]=1[Cl:10]

Inputs

Step One
Name
Quantity
49.2 g
Type
reactant
Smiles
ClC=1C=C(CCl)C=CC1Cl
Name
Quantity
6.08 g
Type
reactant
Smiles
[Mg]
Name
Quantity
125 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
23 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the solution was then cooled
TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
ADDITION
Type
ADDITION
Details
was poured out on ice (125 ml)
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)CC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 31.3 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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